8-Acetyl-7-methoxycoumarin

Beschreibung

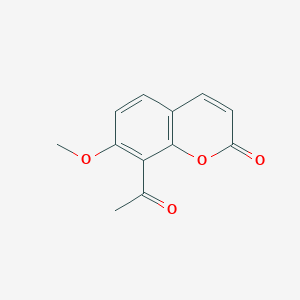

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

8-acetyl-7-methoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O4/c1-7(13)11-9(15-2)5-3-8-4-6-10(14)16-12(8)11/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTYBDEHZHXKGBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC2=C1OC(=O)C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20556130 | |

| Record name | 8-Acetyl-7-methoxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20556130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89019-07-8 | |

| Record name | 8-Acetyl-7-methoxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20556130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Modification of 8 Acetyl 7 Methoxycoumarin

Advanced Synthetic Approaches to 8-Acetyl-7-methoxycoumarin

The synthesis of this compound can be achieved through various organic reactions. One common method involves the Pechmann condensation, a classic route to coumarin (B35378) synthesis. This typically involves the reaction of a phenol (B47542) with a β-keto ester under acidic conditions. For this compound, a suitable starting material would be a substituted phenol that can lead to the desired methoxy (B1213986) and acetyl groups at the 7 and 8 positions, respectively.

Another prominent synthetic route is the Fries rearrangement. This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone. For instance, 7-acetoxy-4-methoxycoumarin can undergo a Fries rearrangement to yield 8-acetyl-7-hydroxy-4-methoxycoumarin. Subsequent methylation of the hydroxyl group would then produce this compound. One study reported the synthesis of 8-acetyl-7-hydroxy-4-methoxycoumarin by heating 7-acetoxy-4-methoxycoumarin with an excess of AlCl3 at 85°C. japsonline.com

Derivatization Strategies and Analogue Synthesis Based on this compound

The reactive acetyl group at the 8-position of this compound serves as a key functional handle for a multitude of chemical transformations, enabling the synthesis of a diverse range of derivatives. These derivatization strategies are pivotal in exploring the structure-activity relationships of coumarin-based compounds.

Synthesis of Chalcone (B49325) and Pyrazoline Derivatives from this compound

The Claisen-Schmidt condensation is a fundamental reaction employed for the synthesis of chalcones from this compound. nih.govcu.edu.eg This reaction involves the base-catalyzed condensation of the acetyl group of the coumarin with various aromatic aldehydes. nih.govcu.edu.egnih.goveijppr.comatlantis-press.com The resulting chalcones, which are α,β-unsaturated ketones, are valuable intermediates for the synthesis of other heterocyclic compounds. researchgate.net

These chalcone derivatives can be further elaborated into pyrazoline heterocycles. nih.govcu.edu.eg The cyclization of chalcones with hydrazine (B178648) hydrate (B1144303) or its derivatives, such as phenylhydrazine, in a suitable solvent like ethanol (B145695) or acetic acid, leads to the formation of pyrazolines. nih.govresearchgate.netijfmr.compaperpublications.org The reaction proceeds through a nucleophilic addition of hydrazine to the α,β-unsaturated carbonyl system of the chalcone, followed by an intramolecular cyclization and dehydration. ijfmr.com

| Reactants | Product | Reaction Type | Reference |

| This compound, various aldehydes | Chalcones | Claisen-Schmidt condensation | nih.govcu.edu.eg |

| Chalcones, hydrazine hydrate/phenyl hydrazine | Pyrazolines | Cyclization | nih.govcu.edu.eg |

Elaboration of Schiff Base Derivatives of this compound

Schiff bases, or imines, are another important class of derivatives synthesized from this compound. These are typically formed through the condensation reaction of the acetyl group with primary amines. For instance, 8-acetyl-7-hydroxy-4-methylcoumarin (B1234970) has been condensed with various substituted anilines in ethanol to produce a series of Schiff bases. rjpbcs.com Similarly, Schiff bases have been prepared from 8-acetyl-7-hydroxy-4-methyl coumarin and 3-amino-1,2,4-triazole. researchgate.net The synthesis often involves refluxing the reactants in an appropriate solvent, sometimes with a catalytic amount of acid. dovepress.com

Formation of Metal Complexes with this compound Derivatives

The Schiff base and other derivatives of this compound, possessing suitably positioned donor atoms like nitrogen, oxygen, and sulfur, are excellent ligands for the formation of metal complexes. researchgate.net These ligands can coordinate with a variety of metal ions, including Co(II), Ni(II), Cu(II), Ag(I), and Ru(II), to form stable complexes. researchgate.netresearchgate.netnih.govrsc.org

The synthesis of these metal complexes generally involves the reaction of the Schiff base ligand with a corresponding metal salt in a suitable solvent. researchgate.net Spectroscopic techniques are crucial for characterizing the resulting complexes and determining the coordination mode of the ligand to the metal center. researchgate.net For example, Schiff bases derived from 8-acetyl-7-hydroxy-4-methylcoumarin and thiosemicarbazides have been shown to coordinate with metal ions through the azomethine nitrogen, thione/thiol sulfur, and the phenolic hydroxyl group. researchgate.net In some cases, the coumarin ring itself can participate in coordination, as seen in cyclometallated ruthenium(II) complexes of 3-acetyl-7-methoxycoumarin thiosemicarbazones where C-H activation at the C(4) position of the pyrone ring occurs. rsc.org

| Ligand | Metal Ion | Resulting Complex | Reference |

| Schiff base of 8-acetyl-7-hydroxy-4-methylcoumarin and 3-amino-1,2,4-triazole | Ag(I), Cu(II) | [Ag(Sbat)(NO3)]·H2O, [Cu(Sbat)(OH)(H2O)2]·3H2O | researchgate.net |

| Schiff bases of m-substituted thiosemicarbazides and 8-acetyl-7-hydroxy-4-methylcoumarin | Co(II), Ni(II), Cu(II) | ML·2H2O type complexes | researchgate.net |

| 3-acetyl-7-methoxycoumarin-4N-substituted thiosemicarbazones | Ru(II) | Cyclometallated ruthenium(II) complexes | rsc.org |

Other Structural Modifications and Hybrid Compound Generation

Beyond the aforementioned derivatizations, the this compound scaffold has been subjected to other structural modifications to generate hybrid compounds with potentially enhanced properties. For example, the acetyl group can be a starting point for building more complex side chains. Additionally, the methoxy group at the 7-position can be demethylated to a hydroxyl group, which can then be used for further reactions like etherification or esterification. japsonline.com This was demonstrated in the synthesis of 2-(8-acetyl-2-oxo-2H-chromen-7-yl)oxyacetato silver(I), where the hydroxyl group was first reacted to form an acetate (B1210297) group. mdpi.com

Furthermore, the core coumarin structure itself can be modified. For instance, halogenation reactions, such as bromination, can introduce bromine atoms onto the coumarin ring, as seen in the synthesis of 5-bromo-8-methoxycoumarin-3-carboxylic acid. nih.gov These modifications highlight the versatility of the this compound platform for creating a diverse library of compounds for further scientific investigation.

Pharmacological Activities and Preclinical Evaluation of 8 Acetyl 7 Methoxycoumarin

Anti-inflammatory and Immunomodulatory Investigations

Inflammation is a complex biological response that involves the increased expression of pro-inflammatory mediators, including nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). bioline.org.br These molecules are synthesized by inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively, and their overproduction can contribute to the pathology of various inflammatory disorders. bioline.org.brdiva-portal.org

While direct studies on this compound's effect on these mediators are limited, extensive research on structurally related coumarins demonstrates their significant potential to inhibit NO and PGE2 production. For instance, 4-hydroxy-7-methoxycoumarin (B561722) was found to markedly reduce the production of both NO and PGE2 in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells without causing cytotoxicity. nih.gov This inhibition was associated with a decrease in the expression of iNOS and COX-2 proteins. nih.gov Similarly, the coumarin (B35378) derivative esculetin (B1671247) has been shown to inhibit NO production in RAW264.7 cells. nih.gov Other coumarins, including 7-(2-oxoalkoxy)coumarins, have also been reported to inhibit the production of NO and interleukin-6 (IL-6), another pro-inflammatory cytokine. researchgate.net These findings suggest that the coumarin scaffold is a promising framework for developing anti-inflammatory agents.

Table 1: Inhibitory Effects of Coumarin Derivatives on Pro-inflammatory Mediators This table summarizes the reported inhibitory activities of coumarin compounds structurally related to this compound on key inflammatory molecules.

| Compound | Model System | Mediator Inhibited | Key Findings |

|---|---|---|---|

| 4-Hydroxy-7-methoxycoumarin | LPS-stimulated RAW264.7 macrophages | Nitric Oxide (NO), Prostaglandin E2 (PGE2) | Significantly reduced NO and PGE2 production; decreased iNOS and COX-2 expression. nih.gov |

| Esculetin | LPS-stimulated RAW264.7 macrophages | Nitric Oxide (NO) | Inhibited NO and TNF-α production. nih.gov |

| 6-Methylcoumarin (B191867) | LPS-stimulated RAW264.7 macrophages | Nitric Oxide (NO) | Significantly decreased NO production in a concentration-dependent manner. researchgate.net |

| 7-(2-oxoalkoxy)coumarins | LPS-stimulated J774 macrophages | Nitric Oxide (NO), Interleukin-6 (IL-6) | Several derivatives inhibited NO and IL-6 production by over 50% at 100 μM. researchgate.net |

The expression of pro-inflammatory mediators like iNOS and COX-2 is largely controlled by upstream signaling pathways, prominently the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. bioline.org.brmdpi.com The NF-κB pathway is a critical regulator of the immune response. In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein, IκBα. Upon stimulation by agents like LPS, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of inflammatory genes. nih.govmdpi.com The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, also plays a crucial role in transducing inflammatory signals. nih.govmdpi.com

Research into coumarin derivatives has revealed their ability to modulate these key inflammatory pathways. 4-hydroxy-7-methoxycoumarin has been shown to exert its anti-inflammatory effects by downregulating NF-κB activation through the suppression of IκBα degradation. nih.gov Furthermore, it was found to decrease the phosphorylation of ERK and JNK, though not p38 MAPK. nih.gov Similarly, 6-methylcoumarin attenuates inflammation by inhibiting the degradation of IκB-α and preventing NF-κB translocation to the nucleus, as well as by downregulating the MAPK signaling pathway. mdpi.com Other coumarins, such as esculetin and daphnetin, also exhibit anti-inflammatory properties by inhibiting NF-κB and MAPK signaling. nih.gov These consistent findings across a range of related compounds highlight a common mechanism of action and underscore the potential of the coumarin class, including this compound, as modulators of inflammatory signaling.

Table 2: Modulation of Inflammatory Pathways by Coumarin Derivatives This table outlines the effects of various coumarin compounds on the NF-κB and MAPK signaling pathways.

| Compound | Pathway Modulated | Mechanism of Action |

|---|---|---|

| 4-Hydroxy-7-methoxycoumarin | NF-κB and MAPK | Suppressed IκBα degradation; decreased phosphorylation of ERK1/2 and JNK. nih.gov |

| 6-Methylcoumarin | NF-κB and MAPK | Inhibited IκB-α degradation and NF-κB translocation; downregulated MAPK signaling. mdpi.com |

| 7,8-Dimethoxycoumarin | NF-κB and MAPK | Attenuates inflammation via these signaling pathways. mdpi.com |

| Esculetin | NF-κB and MAPK | Inhibited NF-κB activation and phosphorylation of p38, JNK, and ERK. nih.gov |

| Daphnetin | NF-κB | Inhibited NF-κB signaling, reducing pro-inflammatory cytokine transcription. nih.gov |

Inhibition of Pro-inflammatory Mediators by this compound (e.g., Nitric Oxide, Prostaglandin E2)

Antioxidant Activity Studies

Antioxidant capacity is commonly evaluated using radical scavenging assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) tests. mdpi.com These assays measure the ability of a compound to donate an electron or hydrogen atom to neutralize stable free radicals.

Table 3: Radical Scavenging Activity of Coumarin Analogues This table presents data on the antioxidant activity of coumarin compounds, illustrating the impact of different substitution patterns.

| Compound | Assay | Activity (IC50 or EC50) | Reference Compound |

|---|---|---|---|

| 7,8-Dihydroxy-4-methylcoumarin | DPPH | EC50 = 64.27 μM | Trolox (EC50 = 93.19 μM) nih.gov |

| 7-Hydroxycoumarin (Umbelliferone) | ABTS | IC50 = 128.8 μM | - |

| 7-Hydroxycoumarin (Umbelliferone) | DPPH | IC50 = 237.3 μM | - |

| 7,8-Dihydroxycoumarin (Daphnetin) | DPPH | IC50 = 48.20 μM | Ascorbic Acid (IC50 = 46.29 μM) nih.gov |

The primary mechanism of antioxidant action for many phenolic compounds, including coumarins, is their ability to act as free radical scavengers. This is achieved through the donation of a hydrogen atom from a hydroxyl group or via electron donation to neutralize reactive oxygen species (ROS). The stability of the resulting phenoxyl radical is a key factor in determining the antioxidant efficacy.

Radical Scavenging Assays (e.g., DPPH, ABTS) for this compound and Analogues

Antimicrobial Efficacy Assessments

The antimicrobial potential of coumarins and their derivatives has been a subject of significant investigation. While data specifically on this compound is scarce, studies on its close analogues and related complexes provide valuable insights into its potential efficacy.

A key related compound, 8-acetyl-7-hydroxycoumarin, demonstrated noteworthy activity against Vibrio cholerae, a critical bacterium associated with contaminated water. targetmol.comacs.org This analogue was also reported to be effective against other Gram-negative bacteria. targetmol.com In contrast, a study involving a silver(I) complex derived from 8-acetylcoumarin showed that the ligand itself was inactive against both Escherichia coli and methicillin-resistant Staphylococcus aureus (MRSA) in a Kirby-Bauer disk diffusion assay. mdpi.com However, the silver complex of this ligand did show antimicrobial activity, suggesting that complexation can be a viable strategy to enhance the efficacy of such coumarin scaffolds. mdpi.com These findings highlight that minor structural modifications, such as the difference between a hydroxyl and a methoxy (B1213986) group at position 7, can significantly impact biological activity.

Table 4: Antimicrobial Activity of Compounds Related to this compound This table summarizes the antimicrobial findings for compounds structurally similar to this compound.

| Compound/Complex | Target Organism(s) | Assay | Result |

|---|---|---|---|

| 8-Acetyl-7-hydroxycoumarin | Vibrio cholerae, Gram-negative bacteria | Not specified | Showed "interesting activity" against V. cholerae and was effective against Gram-negative bacteria. targetmol.comacs.org |

| 8-Acetyl-C-7-oxyacetato Ligand | Escherichia coli (ATCC-25922), MRSA (ATCC-4330) | Kirby-Bauer disk diffusion | Inactive (0 mm zone of inhibition). mdpi.com |

| 8-Acetylcoumarin-7-oxyacetosilver(I) complex | P. aeruginosa, E. coli | MIC Assay | Active with MIC50 values of 33.0 µM and 22.7 µM, respectively. mdpi.com |

Antibacterial Spectrum and Potency of this compound and its Derivatives

Research into the coumarin family has revealed a range of biological activities, including antimicrobial properties. ontosight.ai While data specifically on this compound is limited, studies on its close analogs and derivatives provide insight into its potential antibacterial effects.

A related compound, 8-Acetyl-7-hydroxycoumarin, has demonstrated noteworthy activity against Vibrio cholerae, a bacterium responsible for contaminated water-related illnesses. chemfaces.comnih.govacs.org Studies have highlighted that dihydroxylated coumarins are among the most active compounds against both Gram-positive and Gram-negative bacteria. chemfaces.comnih.gov

Derivatives of 8-methoxycoumarin (B1348513) have been synthesized and evaluated for their antibacterial efficacy. A series of N-[2-(8-metoxy-2H-chromen-2-one)ethyl] piperazinyl quinolones, which are derivatives of 3-acetyl-8-methoxycoumarin, were tested against various bacterial strains. brieflands.com These synthesized compounds (6a–l) were evaluated in vitro using the cup-plate agar (B569324) diffusion method, with many exhibiting significant activity against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria. brieflands.com Specifically, compounds 6g, 6h, and 6i from this series were identified as having the most potent antibacterial activity. brieflands.com Further research on cyclometallated ruthenium(II) complexes derived from 3-acetyl-7-methoxycoumarin Schiff bases also confirmed a broad spectrum of antibacterial activity. irejournals.com

Table 1: In-Vitro Antibacterial Activity of 3-Acetyl-8-methoxycoumarin-Quinolone Derivatives (Zone of Inhibition in mm)

| Compound | Bacillus subtilis (PTCC 1207) | Escherichia coli (PTCC 1047) |

|---|---|---|

| 6a | 18 | 17 |

| 6b | 19 | 16 |

| 6c | 18 | 18 |

| 6d | 16 | 18 |

| 6e | 19 | 19 |

| 6f | 17 | 17 |

| 6g | 20 | 21 |

| 6h | 21 | 20 |

| 6i | 22 | 22 |

| 6j | 19 | 18 |

| 6k | 18 | 17 |

| 6l | 17 | 19 |

Antifungal Efficacy of this compound Derivatives

The antifungal potential of coumarins and their derivatives is an active area of research. Studies indicate that structural modifications, such as the introduction of specific functional groups, play a crucial role in their efficacy.

Derivatives of 3-acetyl-8-methoxycoumarin linked to quinolones were assessed for their antifungal properties against Candida kefyr. brieflands.com The results indicated that, in general, these compounds exhibited weak antifungal activity when compared to the standard antifungal agent, Nystatin. brieflands.com Similarly, cyclometallated ruthenium(II) complexes of 3-acetyl-7-methoxycoumarin-4N-substituted thiosemicarbazones were shown to possess a good spectrum of antifungal activity. irejournals.comcore.ac.uk

Broader studies on coumarin derivatives offer context. For instance, research on various coumarins against Aspergillus species found that the acetylation of hydroxycoumarins tended to produce the most active compounds within a series. mdpi.com Another study investigating Mexican tarragon (Tagetes lucida) found that while numerous coumarins were tested, dimethoxy compounds like scoparone (B1681568) (6,7-dimethoxycoumarin) showed the strongest activity against fungal strains such as Trichophyton mentagrophytes and Rhizoctonia solani. nih.govacs.org The antifungal potential of osthenol, a prenylated coumarin, is linked to the presence of an alkyl group at the C-8 position. researchgate.netscispace.com These findings suggest that while the core coumarin structure is important, specific substitutions are key to enhancing antifungal effects.

Table 2: In-Vitro Antifungal Activity of 3-Acetyl-8-methoxycoumarin-Quinolone Derivatives

| Compound | Candida kefyr (ATCC 38296) - Zone of Inhibition (mm) |

|---|---|

| 6a | 14 |

| 6b | 13 |

| 6c | 12 |

| 6d | 11 |

| 6e | 13 |

| 6f | 12 |

| 6g | 15 |

| 6h | 14 |

| 6i | 16 |

| 6j | 13 |

| 6k | 11 |

| 6l | 12 |

Antinociceptive Research and Pain Modulation (Referencing 7-methoxycoumarin)

While direct antinociceptive studies on this compound are not extensively documented, significant research has been conducted on the closely related compound 7-methoxycoumarin (B196161) (also known as herniarin), revealing its potential in pain modulation. nih.govcaymanchem.com 7-methoxycoumarin is recognized for its anti-inflammatory and antinociceptive actions. nih.gov

Studies have shown that 7-methoxycoumarin can effectively alleviate neuropathic pain. nih.gov In a mouse model of vincristine-induced peripheral neuropathy, 7-methoxycoumarin reduced symptoms of cold allodynia and thermal hyperalgesia. nih.gov The mechanism for this effect involves the inhibition of the phospholipase enzyme and the blocking of voltage-gated calcium channels. nih.gov In vitro tests showed an IC₅₀ of 27.08 µg/ml for phospholipase inhibition and a downregulation of calcium channel gene expression in microglial cells. nih.gov

Further research supports its use against inflammatory pain. nih.gov In a formalin-induced nociception assay, oral administration of 7-methoxycoumarin significantly reduced the paw licking and biting response time in the late phase, which is associated with inflammatory pain. nih.govcaymanchem.com It also demonstrated significant inhibition of acetic acid-induced writhing in mice, a common model for evaluating peripheral analgesic activity. nih.govscielo.br These findings suggest that the antinociceptive action of 7-methoxycoumarin supports the traditional use of plants containing it, such as Eupatorium triplinerve, for pain and inflammatory conditions. nih.gov

Other Reported Biological Potentials (e.g., Hepatoprotective Activity)

Beyond antimicrobial and antinociceptive effects, coumarins are investigated for a variety of other biological activities. jocpr.com this compound and its related structures have been explored for anti-inflammatory, anticancer, and hepatoprotective properties. ontosight.aithegoodscentscompany.comontosight.ai

The hepatoprotective potential of coumarins is particularly noteworthy. researchgate.netresearchgate.net 7-methoxycoumarin has demonstrated strong hepatoprotective activity against carbon tetrachloride (CCl₄)-induced liver toxicity in rats. nih.gov Pretreatment with 7-methoxycoumarin significantly decreased elevated levels of liver enzymes like alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) and restored total protein and albumin levels. nih.gov This protective effect is attributed to its potent antioxidant properties, which prevent oxidative stress by increasing levels of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT). nih.gov

In the realm of anticancer research, derivatives synthesized from this compound have been evaluated. jocpr.com For example, coumarin-pyrazoline hybrids derived from it were tested for anticancer activity against the HepG2 cell line. jocpr.com Additionally, ruthenium(II) complexes derived from 3-acetyl-7-methoxycoumarin Schiff bases have shown promising anticancer potential against human breast cancer (MCF-7) and lung carcinoma (A549) cell lines, with tests on normal keratinocyte cells suggesting a degree of selectivity for cancer cells. irejournals.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 8-Acetyl-7-hydroxycoumarin |

| 7-methoxycoumarin (Herniarin) |

| 3-acetyl-8-methoxycoumarin |

| N-[2-(8-metoxy-2H-chromen-2-one)ethyl] piperazinyl quinolones |

| 3-acetyl-7-methoxycoumarin Schiff bases |

| Ruthenium(II) complexes of 3-acetyl-7-methoxycoumarin |

| Scoparone (6,7-dimethoxycoumarin) |

| 6,7-dimethoxy-4-methylcoumarin |

| Osthenol |

| Seselin |

| Umbelliferone (7-hydroxycoumarin) |

| Nystatin |

| Alanine aminotransferase (ALT) |

| Aspartate aminotransferase (AST) |

| Superoxide dismutase (SOD) |

Molecular Mechanisms and Cellular Targets of 8 Acetyl 7 Methoxycoumarin

Interactions with Nucleic Acids and Proteins

The ability of a compound to interact with fundamental biological molecules like nucleic acids and proteins is a cornerstone of its pharmacological potential. Studies on 8-acetyl-7-methoxycoumarin derivatives have revealed significant binding interactions with both DNA and serum albumins.

DNA Binding Modes and Affinity (e.g., Intercalation) of this compound Derivatives

Derivatives of this compound, particularly its Schiff base and metal complexes, have demonstrated a notable ability to bind with calf thymus DNA (CT-DNA). irejournals.comrsc.orgresearchgate.net The primary mode of this interaction has been identified as intercalation, where the coumarin (B35378) derivative inserts itself between the base pairs of the DNA double helix. irejournals.comrsc.org This intercalative binding is supported by evidence from ethidium (B1194527) bromide (EB) displacement assays and viscosity measurements. irejournals.comrsc.orgresearchgate.net In EB displacement studies, the coumarin derivatives displace the fluorescent EB from the DNA, causing a quenching of fluorescence, which indicates a strong binding affinity. rsc.orgresearchgate.net

Ruthenium(II) complexes of 3-acetyl-7-methoxycoumarin-4N-substituted thiosemicarbazones, for instance, have shown good binding affinity to CT-DNA. rsc.orgcore.ac.uk Spectroscopic and viscosity studies confirm that these complexes can intercalate into DNA, an interaction that could potentially block DNA replication in cancer cells, leading to cytotoxic effects. irejournals.com The binding affinity of these complexes to DNA was found to be stronger than that of the free ligands. rsc.org

Protein Binding Studies (e.g., Human Serum Albumin)

The interaction of coumarin derivatives with serum albumins, such as human serum albumin (HSA) and bovine serum albumin (BSA), is crucial for their transport and bioavailability in the bloodstream. nih.govacs.org Studies on 8-acetyl-7-hydroxycoumarin, a closely related compound, have shown that it binds to HSA primarily through hydrophobic interactions. nih.govchemfaces.com This interaction occurs within the large hydrophobic cavity of subdomain IIA of HSA. nih.govchemfaces.com

Similarly, Schiff bases and metal complexes derived from 3-acetyl-7-methoxycoumarin have been studied for their binding to BSA and HSA. irejournals.comrsc.orgresearchgate.net The quenching mechanism observed in these interactions was determined to be static, indicating the formation of a complex between the coumarin derivative and the protein. irejournals.comrsc.org Three-dimensional fluorescence measurements have further confirmed that these binding events lead to micro-environmental and conformational changes in the serum albumins. irejournals.comrsc.orgresearchgate.net The binding of these derivatives can influence their distribution and efficacy in the body. nih.gov

Cell Cycle Perturbation and Apoptosis Induction Pathways

Coumarin and its derivatives have been shown to exert anti-proliferative effects by interfering with the cell cycle and inducing apoptosis, or programmed cell death. dut.ac.zanih.gov

One study on novel 8-methoxycoumarin-3-carboxamides demonstrated their ability to induce cell cycle arrest at the G1/S phase and trigger apoptosis in HepG2 liver cancer cells. researchgate.net Flow cytometric analysis revealed an increase in the percentage of cells in the G2/M and pre-G1 phases. researchgate.net Furthermore, these compounds were found to activate caspase-3/7, key executioner enzymes in the apoptotic pathway. researchgate.net

Other research on coumarin derivatives has shown similar effects. For example, some coumarins can induce cell cycle arrest in the G1 phase in lung carcinoma cell lines. nih.gov The induction of apoptosis often requires higher concentrations of the coumarin compounds. nih.gov In some cancer cell lines, a novel marine compound, Isohomohalichondrin B (IHB), which shares some structural similarities, caused a block in the G2/M phase of the cell cycle, leading to apoptosis. nih.gov The induction of apoptosis by some coumarin derivatives, like bergamottin (B190657) and 5-geranyloxy-7-methoxycoumarin, has been linked to an increase in the sub-G0/G1 cell population. mdpi.com

Enzyme Inhibition Studies

The inhibitory activity of this compound and its derivatives against various enzymes has been a significant area of investigation.

Cyclooxygenase-2 (COX-2) and Lipoxygenase (LOX): Some coumarin-based hybrids have been designed as dual inhibitors of COX-2 and 5-LOX, key enzymes in the inflammatory pathway. nih.gov This dual inhibition is a strategy to develop anti-inflammatory agents with potentially fewer side effects than traditional NSAIDs. nih.gov

Other Enzymes: Coumarin derivatives have been reported to inhibit other enzymes as well. For instance, some derivatives of 8-methoxycoumarin (B1348513) have shown inhibitory activity against β-tubulin polymerization, sulfatase, and aromatase enzymes. mdpi.com The inhibition of β-tubulin polymerization disrupts microtubule dynamics, which is crucial for cell division. researchgate.net

While direct studies on this compound's inhibition of telomerase, iNOS, and MMPs are not extensively detailed in the provided context, the broad inhibitory potential of the coumarin scaffold suggests this as a plausible area for future research.

Modulation of Reactive Oxygen Species (ROS) Production

Reactive oxygen species (ROS) are highly reactive molecules that can cause cellular damage at high concentrations. nih.govnih.gov The modulation of ROS production is a key aspect of the biological activity of many compounds.

Some coumarin derivatives, such as bergamottin and 5-geranyloxy-7-methoxycoumarin, have been shown to possess pro-oxidant activity, leading to an increase in ROS levels in cancer cells. mdpi.com This elevation of ROS can contribute to the induction of apoptosis. mdpi.com The antioxidant capacity of coumarin derivatives has also been noted, with some compounds exhibiting significant free radical scavenging potential. irejournals.comjneonatalsurg.com This dual role in modulating ROS highlights the complex interplay between the specific coumarin structure and its cellular environment. The balance between pro-oxidant and antioxidant effects can determine the ultimate biological outcome. nih.govnih.gov

Structure Activity Relationship Sar Studies of 8 Acetyl 7 Methoxycoumarin Derivatives

Impact of Substituent Modifications on Pharmacological Efficacy of 8-Acetyl-7-methoxycoumarin Analogues

Modifying the substituents on the this compound scaffold has been a key strategy to enhance its pharmacological properties, particularly its anticancer effects. The acetyl group at the C-8 position is a versatile chemical handle for synthesizing new derivatives.

One significant approach involves the Claisen-Schmidt condensation of this compound with various aromatic aldehydes to form chalcone (B49325) intermediates. These chalcones are then used to synthesize a series of coumarin (B35378) derivatives bearing pyrazoline moieties. nih.gov Research has shown that these hybrid molecules exhibit potent cytotoxic activity against human hepatocellular carcinoma (HepG2) cells, with some compounds active in the nanomolar range. nih.gov The non-cyclic isosteres of these compounds were also synthesized for comparative analysis, further elucidating the role of the pyrazoline ring in the observed anticancer activity. nih.gov

Studies on related 8-methoxycoumarin (B1348513) scaffolds further highlight the impact of specific substitutions. For instance, in a series of 8-methoxycoumarin-3-carboxamides designed for anticancer activity against liver cancer, specific modifications led to significant changes in efficacy. nih.gov

Acetylation: Introducing an acetyl group to the 3-carboxamide of the 8-methoxycoumarin scaffold improved cytotoxic activity, with the IC₅₀ value dropping from 17 µM to 2.3 µM. This suggests the acetyl group may enhance binding to target proteins, possibly by providing an additional site for hydrogen bonding. nih.gov

Halogenation: The addition of a bromine atom at the C-5 position of 8-methoxycoumarin-3-carboxamide dramatically increased cytotoxic activity, yielding an IC₅₀ of 0.9 µM. This indicates that bromination at this specific position enhances the compound's cytotoxicity. nih.gov

Steric Hindrance: However, when the highly active 5-bromo derivative was also acetylated at the 3-carboxamide moiety, the cytotoxic activity was attenuated (IC₅₀ of 2.3 µM). This suggests that the presence of both bulky acetyl and bromo groups may introduce steric hindrance, negatively affecting the compound's interaction with its biological target. nih.gov

Hydrolysis: Hydrolyzing the 3-carboxamide to a 3-carboxylic acid group also resulted in a significant improvement in antiproliferative activity (IC₅₀ of 5 µM), underscoring the importance of the C-3 substituent's nature for cytotoxicity. nih.gov

The following table summarizes the cytotoxic activity of these modified 8-methoxycoumarin analogues against the HepG2 cell line. nih.gov

| Compound | Modification from Scaffold | IC₅₀ (µM) |

| 8-methoxycoumarin-3-carboxamide (Scaffold) | - | 17 |

| Compound 6 | Acetylation at 3-carboxamide | 2.3 |

| Compound 5 | Bromination at C-5 | 0.9 |

| Compound 7 | Bromination at C-5 & Acetylation | 2.3 |

| Compound 8 | Hydrolysis of 3-carboxamide to acid | 5 |

Similarly, research into halogenated biscoumarin derivatives as α-glucosidase inhibitors revealed that the type and position of the halogen substituent significantly influenced activity. A chloro substituent at the para-position enhanced activity, while a fluoro group led to lower inhibition. The most effective inhibition was achieved with a p-bromo substituent. acs.org This demonstrates a clear SAR where electron-donating groups and specific positional arrangements of substituents are critical for enhancing the biological efficacy of coumarin-based compounds. acs.orgjneonatalsurg.com

Positional Isomerism and its Influence on Biological Activity

The specific placement of functional groups on the coumarin ring, known as positional isomerism, has a profound impact on biological activity. The pharmacological profile of this compound is distinct from its isomers where the acetyl and methoxy (B1213986) groups are located at different positions.

For example, studies on 3-phenylcoumarin (B1362560) derivatives as inhibitors of monoamine oxidase B (MAO-B) showed a clear difference in activity based on the position of the methoxy group. Derivatives containing a 6-methoxycoumarin (B106445) scaffold were compared to those with a 7-methoxycoumarin (B196161) scaffold, revealing that this positional change significantly altered the inhibitory potency. frontiersin.org The 7-methoxy group, as found in the core scaffold of the subject compound, is known to be important for various activities, including anti-inflammatory properties. researchgate.net

The position of the acetyl group is equally critical. While the subject compound is this compound, research on 3-acetyl-7-methoxycoumarin Schiff bases has led to the development of novel cyclometallated ruthenium(II) complexes. rsc.org In these complexes, the acetyl group at the C-3 position facilitates a different mode of chemical reactivity, allowing the ligand to bind to the metal in a tridentate fashion through carbon, nitrogen, and sulfur atoms. These resulting metallates showed potent antiproliferative activity against human breast (MCF-7) and lung (A549) cancer cell lines, demonstrating a therapeutic application derived from altering the acetyl group's position from C-8 to C-3. rsc.org

Furthermore, the general substitution pattern on the coumarin ring is a well-established determinant of function:

Hydroxyl Groups: The presence of hydroxyl groups at positions C-7 and C-8 is considered fundamental for antioxidant activity. mdpi.com

Antifungal Activity: The position of substituents is crucial for antifungal activity, with C-5 and C-8 substitutions being particularly influential. nih.gov

Anticancer Activity: In certain SAR studies, substitution at the C-6 position of the coumarin nucleus provided the best anticancer activity, followed by substitution at C-8. mdpi.com

The metabolism of coumarin itself produces positional isomers, such as 7-hydroxycoumarin and 3-hydroxycoumarin, which have different subsequent metabolic fates and biological activities. mdpi.com This inherent biological sensitivity to substituent placement underscores the importance of positional isomerism in drug design and explains why this compound possesses a distinct pharmacological profile compared to its isomers like 3-acetyl-7-methoxycoumarin or 4-O-acetyl-7-methoxycoumarin. rsc.orgmdpi.com

Design Principles for Hybrid Molecules with Enhanced Bioactivity based on this compound Scaffold

A prominent strategy in modern medicinal chemistry is the creation of hybrid molecules, which involves covalently linking two or more pharmacophores (structural units responsible for biological activity) to create a single compound with potentially enhanced efficacy or a multi-target profile. mdpi.comresearchgate.net The this compound structure is an excellent scaffold for this approach due to its established biological relevance and versatile chemical handles. ontosight.airesearchgate.net

The core design principle is to leverage the known therapeutic properties of the coumarin nucleus and combine them with those of another bioactive moiety. nih.gov This can lead to synergistic effects, where the resulting hybrid is more potent than the individual components, or to the development of agents that can modulate multiple biological targets simultaneously. researchgate.netmdpi.com

A clear application of this principle starts with this compound itself. As previously mentioned, it serves as the precursor for synthesizing coumarin-pyrazoline hybrids. nih.gov This design is rational because both coumarins and pyrazolines are known to possess anticancer properties. By fusing these two pharmacophores, researchers aimed to create hybrid molecules with superior anticancer activity, a goal that was successfully achieved with derivatives showing potent cytotoxicity against liver cancer cells. nih.gov

General principles for designing hybrid molecules using a coumarin scaffold include:

Leveraging the Coumarin Core: The benzopyrone moiety of the coumarin nucleus is fundamental for designing hybrids that can, for example, simultaneously inhibit acetylcholinesterase (AChE) and AChE-induced β-amyloid accumulation, which is relevant in Alzheimer's disease research. researchgate.net

Versatility in Linkage: The coumarin structure allows for chemical substitutions at various positions, making it a highly adaptable scaffold for conjugation with other molecules. nih.govmdpi.com

Multi-Targeting: Hybrid compounds can be designed to attack multiple biological targets, which can be advantageous in treating complex multifactorial diseases and potentially reducing the development of drug resistance. mdpi.com

The this compound scaffold, with its specific substitution pattern, provides a validated starting point for developing such advanced therapeutic agents.

Computational and Theoretical Chemistry Applications in 8 Acetyl 7 Methoxycoumarin Research

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), HOMO-LUMO Analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the structural and electronic properties of coumarin (B35378) derivatives, including those with acetyl and methoxy (B1213986) substitutions. ahievran.edu.trasianpubs.orgresearchgate.net These computational methods allow for the optimization of molecular geometry, prediction of vibrational frequencies, and analysis of electronic transitions. researchgate.net

For the related compound, 3-acetyl-7-methoxycoumarin, DFT calculations using the B3LYP method with a 6-311G(d,p) basis set have been employed to determine the equilibrium geometry and vibrational frequencies. ahievran.edu.trresearchgate.net These theoretical calculations of vibrational spectra have shown good agreement with experimental data obtained from FT-IR and FT-Raman spectroscopy. ahievran.edu.tr Such studies also investigate different conformers of the molecule to identify the most stable structure based on energy calculations. ahievran.edu.trresearchgate.net

A key aspect of quantum chemical analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. asianpubs.orgnanoient.org For 3-acetyl-8-methoxy-coumarin, the HOMO and LUMO levels were calculated to be -6.350 eV and -2.394 eV, respectively, resulting in an energy gap of approximately 3.956 eV. asianpubs.org The distribution of these frontier orbitals reveals that the HOMO is primarily located on the benzene (B151609) ring, while the LUMO is spread across the entire coumarin moiety. asianpubs.org This distribution suggests that electronic transitions involve a transfer of electron density from the electron-donating benzene ring system to the electron-accepting lactone ring system. asianpubs.org This intramolecular charge transfer (ICT) is fundamental to the photoluminescent properties of coumarins. mdpi.comresearchgate.net

Natural Bond Orbital (NBO) analysis is another powerful quantum chemical tool used to understand electron delocalization and intramolecular charge transfer by analyzing interactions between orbitals. ahievran.edu.trresearchgate.net This analysis provides insights into the stability of the molecule arising from hyperconjugative interactions. nanoient.org

Table 1: Calculated HOMO-LUMO Energies and Gap for a Related Methoxycoumarin Derivative

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| 3-Acetyl-8-methoxy-coumarin | -6.350 | -2.394 | 3.956 |

Data sourced from a study on 3-acetyl-8-methoxy-coumarin using DFT at the B3LYP/6-31G(d) level. asianpubs.org

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and interaction patterns. nih.govujpronline.commdpi.com This method is widely used to screen for potential biological targets and to understand the molecular basis of a compound's activity. nih.gov

In the context of coumarin research, molecular docking has been employed to investigate their potential as inhibitors of various enzymes, such as acetylcholinesterase (AChE), which is relevant in the study of Alzheimer's disease. nih.gov For instance, docking studies have shown that coumarin derivatives can penetrate the active site gorge of AChE and interact with key residues. nih.gov The benzopyrone nucleus of the coumarin scaffold is considered fundamental for designing hybrid molecules that can inhibit such enzymes. nih.gov

Recent studies on 8-methoxycoumarin-3-carboxamides have utilized molecular docking to explore their binding affinity towards β-tubulin, a target in cancer therapy. nih.gov These simulations help to visualize and analyze the interactions between the bioactive ligand and the active site of the protein. nih.gov While specific docking studies for 8-acetyl-7-methoxycoumarin are not extensively detailed in the provided context, the general applicability of this method to coumarin derivatives highlights its importance in predicting potential protein targets and understanding ligand-receptor interactions. nih.govnih.gov The versatility of the coumarin structure allows for various chemical substitutions, making it a compelling scaffold for drug discovery, and docking studies are crucial in guiding these modifications. nih.gov

In Silico Prediction of Pharmacological Profiles and ADMET Properties

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery, helping to identify compounds with favorable pharmacokinetic profiles and reducing the likelihood of late-stage failures. researchgate.netresearchgate.netscielo.br Various computational models are used to predict these properties based on the molecular structure of the compound. uniroma1.it

For coumarin derivatives, in silico ADMET predictions have been performed to evaluate their drug-likeness. researchgate.netresearchgate.net These studies often start by assessing Lipinski's rule of five, which predicts the oral bioavailability of a drug. researchgate.net Research on a series of coumarin derivatives indicated that none of the analyzed compounds violated this rule. researchgate.net Furthermore, parameters such as intestinal absorption, blood-brain barrier (BBB) penetration, and interaction with plasma proteins like human serum albumin (HSA) are computationally evaluated. researchgate.netuniroma1.it Many coumarin derivatives are predicted to have good intestinal absorption and the ability to cross the BBB. researchgate.net

The prediction of metabolism often involves identifying which cytochrome P450 (CYP) isoforms are likely to metabolize the compound. Toxicity predictions can flag potential issues such as hepatotoxicity or cardiotoxicity, the latter often assessed by predicting blockage of the hERG K+ channel. researchgate.net For some coumarin derivatives, in silico studies have indicated potential cardiotoxicity. researchgate.net The introduction of an acetyl group on the benzene ring has been scrutinized for its impact on the pharmacokinetic profile of coumarin derivatives. researchgate.net Computational tools and platforms like pkCSM and SwissADME are commonly used for these predictions. scielo.br

Table 2: Representative In Silico ADMET Predictions for Coumarin Derivatives

| Property | Predicted Outcome for many Coumarin Derivatives | Significance |

|---|---|---|

| Lipinski's Rule of Five | No violations | Good potential for oral bioavailability. researchgate.net |

| Intestinal Absorption | High | Favorable for oral administration. researchgate.net |

| Blood-Brain Barrier (BBB) Penetration | Likely to cross | Potential for activity in the central nervous system. researchgate.net |

| Hepatotoxicity | Varies with substitution | Introduction of certain groups can increase toxicity markers. researchgate.net |

| hERG K+ Channel Blockage | Potential for cardiotoxicity in some derivatives | Important for assessing cardiac safety. researchgate.net |

This table represents generalized findings for coumarin derivatives from in silico studies. researchgate.net

Analytical and Spectroscopic Characterization in 8 Acetyl 7 Methoxycoumarin Research

Advanced Spectroscopic Techniques for Structural Confirmation (e.g., NMR, IR, UV-Vis, Mass Spectrometry)

Structural confirmation of 8-Acetyl-7-methoxycoumarin is unequivocally established through a combination of spectroscopic methods. Each technique provides unique insights into the molecule's architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for elucidating the carbon-hydrogen framework. While detailed spectral data is proprietary to specific research, certificates of analysis confirm that NMR spectra are a standard quality control measure for verifying the compound's identity. indofinechemical.com

Infrared (IR) spectroscopy helps identify the functional groups present in the molecule. The IR spectrum reveals characteristic absorption bands corresponding to the carbonyl groups of the acetyl and lactone functions, as well as vibrations from the aromatic ring and the methoxy (B1213986) group. nih.govresearchgate.net

UV-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the molecule. The conjugated system of the coumarin (B35378) core gives rise to distinct absorption maxima in the UV region, which can be influenced by solvent polarity.

Mass Spectrometry (MS) provides information about the mass and fragmentation pattern of the molecule. High-resolution mass spectrometry can determine the elemental composition with high accuracy. shimadzu.com In positive ionization mode, this compound can be identified by its molecular ion peak. d-nb.info

Table 1: Spectroscopic Data for this compound

| Property | Data | Source(s) |

| Molecular Formula | C₁₂H₁₀O₄ | nih.gov |

| Molecular Weight | 218.20 g/mol | nih.gov |

| Exact Mass | 218.05790880 Da | nih.gov |

| Mass-to-Charge (m/z) | 219.2102 [M+H]⁺ (as per one study) | d-nb.info |

X-ray Crystallography for Precise Structural Elucidation

X-ray crystallography stands as the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. This method provides precise data on bond lengths, bond angles, and crystal packing. While the crystal structures of several related coumarin isomers and derivatives, such as 3-acetyl-8-methoxy-coumarin and Schiff bases of 3-acetyl-7-methoxycoumarin, have been reported and confirmed by X-ray diffraction, specific crystallographic data for this compound was not found in the surveyed literature. rsc.orgirejournals.comasianpubs.org The application of this technique to its isomers underscores its importance in unambiguously confirming molecular geometry in the solid state. researchgate.netnih.govcore.ac.uk

Chromatographic Methods for Analysis and Profiling (e.g., HPLC, LC-MS/MS, TLC)

Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound from complex mixtures, such as plant extracts and essential oils. shimadzu.com

Thin-Layer Chromatography (TLC) is a simple and rapid method used for preliminary analysis and purity assessment. For this compound, a common mobile phase system is a mixture of hexane (B92381) and ethyl acetate (B1210297) (e.g., in a 7:3 ratio), which allows for effective separation. indofinechemical.com

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quantitative analysis of this compound. indofinechemical.com Reversed-phase columns, such as C18, are typically employed for separation. d-nb.info

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity, making it ideal for profiling coumarins in complex biological and natural product samples. nih.govmdpi.com This technique is often preferred over Gas Chromatography-Mass Spectrometry (GC-MS) for analyzing coumarins, as they can be polar or heat-labile. shimadzu.comnih.gov Methods utilizing electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) in positive ion mode have been successfully developed for the targeted screening of numerous coumarins, including this compound, in essential oils from fruits like bergamot and lemon. shimadzu.comd-nb.info

Table 2: Chromatographic Methods for this compound

| Technique | Details | Source(s) |

| TLC | Mobile Phase: Hexane:Ethyl acetate (7:3) | indofinechemical.com |

| HPLC | Standard method for analysis and quality control. | indofinechemical.com |

| LC-MS/MS | Ionization: Electrospray (ESI), Atmospheric Pressure Chemical Ionization (APCI) Application: Screening in essential oils and polyherbal formulations. | shimadzu.comd-nb.infonih.gov |

Fluorescence-based Detection and Derivatization in Biological Matrices

The coumarin scaffold, particularly the 7-methoxycoumarin (B196161) core, is renowned for its fluorescent properties, making it a valuable tool in bioanalytical chemistry. thegoodscentscompany.com While the intrinsic fluorescence of this compound itself is not widely documented, the 7-methoxycoumarin moiety serves as a key fluorophore in a variety of derivatization reagents designed for the highly sensitive detection of other molecules in biological matrices. mdpi.comnih.gov

Fluorescent derivatization involves tagging a non-fluorescent or weakly fluorescent analyte with a fluorescent molecule (a fluorophore) to enable its detection at very low concentrations. Reagents such as 4-bromomethyl-7-methoxycoumarin (B43491) and 3-chloroformyl-7-methoxycoumarin (B1237238) are used to label compounds containing functional groups like carboxylic acids, phenols, or alcohols. thegoodscentscompany.com After derivatization, the resulting fluorescent esters or ethers can be easily detected and quantified using HPLC with a fluorescence detector. This approach has been applied to the analysis of fatty acids, steroids, and various drugs in samples like blood serum and urine. thegoodscentscompany.commdpi.com

Furthermore, the (7-methoxycoumarin-4-yl)acetyl (Mca) group is a common component in quenched fluorescent peptide substrates used in Fluorescence Resonance Energy Transfer (FRET) assays. nih.gov These substrates are employed to measure the activity of proteases, such as matrix metalloproteinases (MMPs), in biological fluids and cell cultures. Cleavage of the peptide by the enzyme separates the Mca fluorophore from a quencher molecule, resulting in a measurable increase in fluorescence that corresponds to enzyme activity. nih.gov

Future Research Directions and Therapeutic Implications of 8 Acetyl 7 Methoxycoumarin

Translational Research Prospects and Drug Development Potential

The journey of a compound from a laboratory curiosity to a clinical therapeutic is fraught with challenges, yet the existing body of research on 8-acetyl-7-methoxycoumarin provides a promising foundation for its translational development. The core of its potential lies in its demonstrated bioactivities, which span antimicrobial, anti-inflammatory, and anticancer effects. ontosight.ai

The drug development potential of this compound is underscored by the broader success of coumarin-based drugs. The inherent "drug-likeness" of the coumarin (B35378) nucleus, often adhering to Lipinski's rule of five for oral bioavailability, makes its derivatives attractive candidates for further optimization. researchgate.net The acetyl and methoxy (B1213986) groups at the 8 and 7 positions, respectively, are not merely decorative but play a crucial role in modulating the compound's biological and pharmacokinetic properties. ontosight.airesearchgate.net For instance, the acetyl group can be a key site for hydrogen bonding, potentially enhancing the interaction of the molecule with its biological targets. nih.gov

One of the most promising avenues for the drug development of this compound is in the realm of oncology. Research has shown that coumarin derivatives can exhibit anticancer properties. ontosight.aijocpr.com Specifically, hybrids of coumarin-pyrazoline synthesized from this compound have demonstrated anticancer activity against liver cancer cell lines. jocpr.com The development of metal complexes with coumarin-based ligands, including those derived from acetyl-methoxycoumarins, has also shown promise in creating more targeted and effective cancer therapies. irejournals.comrsc.org These complexes can interact with biomolecules like DNA and serum albumins, suggesting mechanisms of action that could be exploited for therapeutic gain. irejournals.comrsc.org

Furthermore, the anti-inflammatory properties of coumarins suggest that this compound could be a lead compound for the development of new treatments for inflammatory diseases. ontosight.aiontosight.ai The ability of coumarin derivatives to modulate inflammatory pathways is a well-documented phenomenon. frontiersin.org

The table below summarizes some of the key research findings that support the translational potential of this compound and its derivatives.

| Research Area | Key Finding | Implication for Drug Development |

| Anticancer Activity | Coumarin-pyrazoline hybrids derived from this compound show activity against HepG2 liver cancer cells. jocpr.com | Potential for developing novel chemotherapeutic agents, particularly for liver cancer. |

| Anticancer Activity | Ruthenium(II) complexes of 3-acetyl-7-methoxycoumarin Schiff bases exhibit potent antiproliferative activity against breast (MCF-7) and lung (A549) cancer cell lines. irejournals.comrsc.org | Highlights the potential of metallodrugs based on this coumarin scaffold for targeted cancer therapy. |

| Anti-inflammatory Activity | Coumarin derivatives, in general, possess significant anti-inflammatory properties. ontosight.aiontosight.ai | Suggests that this compound could be a starting point for developing new anti-inflammatory drugs. |

| Antimicrobial Activity | The compound has been investigated for its effectiveness against various microorganisms. ontosight.ai | Potential for development as an antimicrobial agent. |

| Pharmacokinetic Properties | The acetyl group can influence the pharmacokinetic profile of coumarin derivatives. researchgate.net | The specific substitutions on this compound can be optimized to improve drug-like properties. |

Emerging Applications and Unaddressed Challenges in this compound Research

While the traditional therapeutic areas of cancer and inflammation remain central to this compound research, several emerging applications are beginning to capture scientific attention. The unique photophysical properties of coumarins, for instance, open up possibilities in diagnostics and imaging. Coumarin derivatives are known for their fluorescence, and this property could be harnessed to develop probes for biological systems. mdpi.com

Another emerging area is the potential for neuroprotective effects. Coumarin-based compounds have been investigated for their ability to inhibit enzymes like cholinesterases and monoamine oxidases, which are implicated in neurodegenerative diseases. frontiersin.org While specific research on this compound in this context is still nascent, the general neuroprotective potential of the coumarin class warrants further investigation of this particular derivative.

Despite the promising outlook, several challenges need to be addressed to fully unlock the therapeutic potential of this compound. A primary hurdle is the need for more extensive preclinical studies. While in vitro studies have demonstrated its bioactivities, comprehensive in vivo studies are required to understand its efficacy, pharmacokinetics, and metabolic fate in a whole-organism context. researchgate.net

Furthermore, a deeper understanding of the compound's mechanism of action is crucial. While interactions with DNA and certain enzymes have been suggested, the precise molecular targets and signaling pathways modulated by this compound are not yet fully elucidated. jocpr.comirejournals.com Identifying these targets will be essential for rational drug design and for predicting potential off-target effects.

The synthesis and modification of the this compound scaffold also present both opportunities and challenges. While various synthetic methods for coumarins exist, developing efficient and scalable routes to produce derivatives with improved potency and selectivity is an ongoing area of research. beilstein-journals.org The exploration of different substituents on the coumarin ring, beyond the acetyl and methoxy groups, could lead to the discovery of compounds with enhanced therapeutic profiles.

Finally, the potential for cardiotoxicity, as has been computationally predicted for some coumarin derivatives, needs to be carefully evaluated for this compound. researchgate.net Thorough toxicological assessments will be a critical step in its translational journey.

The table below outlines the emerging applications and the key challenges in the research of this compound.

| Category | Description |

| Emerging Applications | |

| Fluorescent Probes | The inherent fluorescence of the coumarin nucleus could be utilized for developing diagnostic tools and imaging agents. mdpi.com |

| Neuroprotection | The general neuroprotective potential of coumarins suggests a possible role for this compound in neurological disorders, warranting further investigation. frontiersin.org |

| Unaddressed Challenges | |

| In Vivo Studies | A lack of extensive in vivo data on efficacy, pharmacokinetics, and metabolism hinders its clinical translation. researchgate.net |

| Mechanism of Action | The precise molecular targets and signaling pathways are not fully understood, which is crucial for rational drug design. jocpr.comirejournals.com |

| Synthesis and Optimization | The need for efficient and scalable synthetic methods to produce optimized derivatives with improved therapeutic properties. beilstein-journals.org |

| Toxicology | Potential for cardiotoxicity and the need for comprehensive toxicological profiling. researchgate.net |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying 8-Acetyl-7-methoxycoumarin?

- Methodology :

- Synthetic Routes : While direct synthesis protocols for this compound are not explicitly documented, analogous coumarin derivatives (e.g., 7-Methoxycoumarin-4-acetic acid) suggest methoxylation and acetylation steps. For example, acetylation of 7-hydroxycoumarin precursors using acetic anhydride under acidic conditions could be adapted .

- Purification : Recrystallization from ethanol or methanol is common for coumarins. Confirm purity via melting point determination (expected range: 190–210°C, extrapolated from structurally similar compounds like 8-Acetyl-7-hydroxycoumarin, MP 197–199°C ).

- Key Considerations : Optimize reaction conditions (temperature, catalyst) to avoid over-acetylation. Validate intermediate structures using TLC or NMR.

Q. How should researchers characterize this compound’s physicochemical properties?

- Analytical Techniques :

-

Spectroscopy : Use -NMR and -NMR to confirm acetyl and methoxy substituents. Compare peaks to databases like NIST Chemistry WebBook for 7-methoxycoumarin derivatives .

-

Chromatography : HPLC with UV/fluorescence detection (e.g., C18 columns, methanol/water mobile phase) for purity assessment .

-

Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting point and stability.

Q. What experimental precautions are critical for handling this compound?

- Safety Protocols :

- Toxicity : While 7-Methoxycoumarin is classified as Category 5 for oral toxicity (H303: harmful if swallowed), assume similar risks for acetylated derivatives. Use PPE and fume hoods .

- Storage : Store at room temperature in airtight containers; avoid light exposure to prevent photodegradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Methodology :

- Cross-Validation : Compare results across multiple assays (e.g., enzyme inhibition vs. cellular uptake studies). For example, coumarin derivatives like 7-Methoxy-4-methylcoumarin show antibacterial activity in B. subtilis models, but results may vary with assay conditions .

- Orthogonal Techniques : Use fluorescence labeling (e.g., as in 7-Methoxycoumarin-4-acetic acid ) to track cellular localization and validate target engagement.

- Data Interpretation : Apply qualitative synthesis frameworks (e.g., thematic analysis of conflicting results) .

Q. What strategies optimize HPLC analysis for quantifying this compound in complex matrices?

- Method Development :

- Column Selection : C18 columns with 5-µm particle size for high resolution.

- Detection : Fluorescence detection (ex/em: 320/390 nm) enhances sensitivity for methoxycoumarins .

- Mobile Phase : Gradient elution (e.g., acetonitrile/water with 0.1% formic acid) improves peak symmetry.

- Validation : Follow ICH guidelines for linearity (R² > 0.99), LOD/LOQ, and intra-day precision (<5% RSD) .

Q. How to design reproducible enzyme inhibition assays using this compound?

- Experimental Design :

- Controls : Include positive controls (e.g., known CYP450 inhibitors) and solvent blanks to exclude nonspecific effects .

- Dose-Response : Test 5–6 concentrations in triplicate to calculate IC values. Use nonlinear regression models (e.g., GraphPad Prism).

Methodological Notes

- Synthesis & Purification : Adapt protocols from structurally related coumarins (e.g., 7-Methoxycoumarin-4-acetic acid ), but confirm substituent positions via 2D-NMR.

- Data Reproducibility : Document all experimental parameters (e.g., solvent ratios, incubation times) per journal guidelines .

- Ethical Compliance : Avoid using natural extracts containing 7-Methoxycoumarin unless compliant with IFRA’s upper concentration limits for non-fragrance applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.